molecular formula C28H36ClN5O3S B1472091 塞瑞替尼 D7

塞瑞替尼 D7

货号: B1472091
分子量: 565.2 g/mol
InChI 键: VERWOWGGCGHDQE-WFBMWZOZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ceritinib-d7 是西瑞替尼的氘代衍生物,西瑞替尼是一种强效且选择性的间变性淋巴瘤激酶 (ALK) 抑制剂。西瑞替尼主要用于治疗 ALK 阳性非小细胞肺癌 (NSCLC)。Ceritinib-d7 中的氘代标记用于研究西瑞替尼的药代动力学和代谢途径,为其在生物系统中的行为提供宝贵的见解 .

科学研究应用

Ceritinib-d7 具有广泛的科学研究应用,包括:

    药代动力学研究: 用于研究西瑞替尼在生物系统中的吸收、分布、代谢和排泄 (ADME)。

    代谢途径分析: 有助于识别和表征西瑞替尼的代谢途径。

    药物相互作用研究: 用于研究西瑞替尼与其他药物的潜在相互作用。

    生物学研究: 用于与癌症生物学相关的研究,特别是在了解 ALK 抑制机制方面。

    临床研究: 用于临床试验,以评估西瑞替尼在 ALK 阳性 NSCLC 患者中的疗效和安全性

作用机制

与西瑞替尼一样,Ceritinib-d7 通过抑制间变性淋巴瘤激酶 (ALK) 的活性发挥作用。ALK 是一种受体酪氨酸激酶,在某些癌症(包括 NSCLC)的发生和发展中起着至关重要的作用。Ceritinib-d7 对 ALK 的抑制导致:

安全和危害

Ceritinib D7 is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

未来方向

Future progress in treating ALK+ NSCLC will focus on determining the optimal sequencing of therapies and strategies to overcome acquired resistance, an ongoing challenge in treating ALK-mutation–driven tumors .

生化分析

Biochemical Properties

Ceritinib D7 plays a crucial role in inhibiting the activity of ALK, a receptor tyrosine kinase involved in the development and progression of certain cancers. By inhibiting ALK, Ceritinib D7 disrupts the autophosphorylation of ALK and the subsequent phosphorylation of downstream signaling proteins such as STAT3. This inhibition leads to the suppression of ALK-dependent cancer cell proliferation . Additionally, Ceritinib D7 interacts with other kinases such as insulin receptor (InsR) and insulin-like growth factor 1 receptor (IGF-1R), albeit with lower potency .

Cellular Effects

Ceritinib D7 exerts significant effects on various cell types, particularly cancer cells. In ALK-positive NSCLC cells, Ceritinib D7 inhibits cell proliferation and induces apoptosis. It also affects cell signaling pathways, including the RTK-ACK1-AR and AKT-mTOR pathways, leading to reduced cell growth and survival . Furthermore, Ceritinib D7 has been shown to inhibit glucose consumption in lung cancer cells, which is a biomarker for its efficacy .

Molecular Mechanism

At the molecular level, Ceritinib D7 functions as a tyrosine kinase inhibitor that selectively targets ALK. It binds to the ATP-binding site of ALK, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition halts the proliferation of cancer cells and induces apoptosis . Ceritinib D7 also inhibits other kinases such as IGF-1R and InsR, contributing to its antitumor activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ceritinib D7 have been observed to change over time. Studies have shown that Ceritinib D7 remains stable under various conditions, with a half-life of approximately 41 hours . Long-term exposure to Ceritinib D7 in in vitro and in vivo studies has demonstrated sustained inhibition of ALK activity and tumor growth . Resistance to Ceritinib D7 can develop over time due to mutations in the ALK gene .

Dosage Effects in Animal Models

In animal models, the effects of Ceritinib D7 vary with different dosages. Lower doses of Ceritinib D7 have been shown to effectively inhibit tumor growth without significant toxicity . Higher doses can lead to adverse effects such as gastrointestinal toxicity, hepatotoxicity, and prolonged QT interval . The optimal dosage of Ceritinib D7 is crucial for balancing efficacy and safety in therapeutic applications.

Metabolic Pathways

Ceritinib D7 is metabolized primarily by the cytochrome P450 enzyme CYP3A. This enzyme mediates the oxidation of Ceritinib D7, leading to the formation of various metabolites . The inhibition of CD39 by Ceritinib D7 also affects the metabolic pathways involving extracellular ATP and adenosine, which play roles in immune response and cancer progression .

Transport and Distribution

Ceritinib D7 is transported and distributed within cells and tissues through various mechanisms. It has been shown to penetrate the blood-brain barrier, making it effective against brain metastases in ALK-positive NSCLC . Ceritinib D7 is also distributed to other tissues, where it interacts with transporters and binding proteins to exert its therapeutic effects .

Subcellular Localization

The subcellular localization of Ceritinib D7 is primarily within the cytoplasm, where it interacts with ALK and other kinases. Ceritinib D7’s localization is influenced by its binding to specific cellular compartments and organelles, such as the endoplasmic reticulum and mitochondria . This localization is essential for its activity and function in inhibiting cancer cell proliferation and survival.

准备方法

合成路线和反应条件: Ceritinib-d7 的合成涉及将氘原子掺入西瑞替尼分子中。这通常是通过在合成过程中使用氘代试剂和溶剂来实现的。主要步骤包括:

工业生产方法: Ceritinib-d7 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程包括:

化学反应分析

反应类型: Ceritinib-d7 会发生各种化学反应,包括:

常用试剂和条件:

主要形成的产物: 从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能会产生羟基化的衍生物,而还原可能会产生具有改变的官能团的氘代类似物 .

相似化合物的比较

Ceritinib-d7 可以与其他 ALK 抑制剂进行比较,包括:

Ceritinib-d7 的独特性: Ceritinib-d7 的独特性在于其氘代标记,这使得可以进行详细的药代动力学和代谢研究。这使其成为临床前和临床研究环境中宝贵的工具 .

属性

IUPAC Name

5-chloro-2-N-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)-5-methyl-4-piperidin-4-ylphenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36ClN5O3S/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34)/i1D3,2D3,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERWOWGGCGHDQE-WFBMWZOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=C(C=C(C(=C1)C2CCNCC2)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ceritinib D7
Reactant of Route 2
Reactant of Route 2
Ceritinib D7
Reactant of Route 3
Ceritinib D7
Reactant of Route 4
Ceritinib D7
Reactant of Route 5
Ceritinib D7
Reactant of Route 6
Reactant of Route 6
Ceritinib D7

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。